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  • Product: Benzenamine, 2-nonyl-N-phenyl-
  • CAS: 52033-73-5

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Elucidation of 2-Nonyl-N-phenylaniline: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Subject: Spectroscopic Characterization (FT-IR, ¹H/¹³C NMR) of Alkylated Diphenylamines Executive Summary & Molecular Archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Subject: Spectroscopic Characterization (FT-IR, ¹H/¹³C NMR) of Alkylated Diphenylamines

Executive Summary & Molecular Architecture

2-Nonyl-N-phenylaniline (CAS: 52033-73-5) is a highly specialized alkylated diphenylamine derivative widely utilized as an advanced antioxidant in high-performance lubricants, polymers, and synthetic rubbers[1][2]. The molecule consists of a diphenylamine core—a secondary aromatic amine—where one of the phenyl rings is substituted at the ortho position with a nine-carbon aliphatic chain (nonyl group).

From a spectroscopic standpoint, this molecule presents a fascinating dichotomy: a highly polarizable, electron-rich aromatic amine core juxtaposed with a long, lipophilic, non-polar alkyl tail. As a Senior Application Scientist, my approach to characterizing this molecule relies on exploiting this structural dichotomy. The analytical workflow must not only confirm the presence of these distinct domains but also validate their connectivity (the ortho relationship) and rule out isomeric impurities (such as para-alkylated derivatives).

Mechanistic Rationale for Spectroscopic Techniques

To build a self-validating analytical system, we employ orthogonal techniques: Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality in FT-IR: The secondary aromatic amine exhibits a highly specific N-H stretching frequency. Unlike primary amines that show dual bands, or saturated secondary amines that absorb at lower wavenumbers, the rigid aromatic system shifts the N-H stretch to approximately 3400 cm⁻¹[3]. Furthermore, the massive nonyl chain dominates the sp³ C-H stretching region, providing a quantifiable ratio of aliphatic to aromatic signals.

  • Causality in NMR: The ortho-nonyl group exerts a steric and inductive effect on the diphenylamine core. The diamagnetic anisotropy of the aromatic rings strongly deshields the benzylic protons (α-CH₂), pushing them downfield to ~2.6 ppm. Meanwhile, the quadrupolar moment of the ¹⁴N nucleus, combined with chemical exchange, broadens the N-H proton signal, making it a distinct diagnostic marker[4].

Structural Validation Workflow

The following Graphviz diagram illustrates the self-validating decision tree used to confirm the molecular identity of 2-nonyl-N-phenylaniline.

G Start Sample: 2-Nonyl-N-phenylaniline Prep Sample Preparation (Neat ATR / CDCl3 Dissolution) Start->Prep IR FT-IR Spectroscopy (Functional Group Analysis) Prep->IR NMR NMR Spectroscopy (Carbon Framework Elucidation) Prep->NMR IR_NH N-H Stretch (~3400 cm⁻¹) Confirms Sec-Aromatic Amine IR->IR_NH IR_CH sp³ C-H (~2900 cm⁻¹) Confirms Nonyl Chain IR->IR_CH NMR_1H ¹H NMR: Benzylic CH₂ (~2.6 ppm) Confirms Alkyl Attachment NMR->NMR_1H NMR_13C ¹³C NMR: 21 Carbon Signals Confirms Total Skeleton NMR->NMR_13C CrossCheck Orthogonal Cross-Validation IR_NH->CrossCheck IR_CH->CrossCheck NMR_1H->CrossCheck NMR_13C->CrossCheck Valid Structural Identity Confirmed CrossCheck->Valid

Spectroscopic workflow for the structural validation of 2-nonyl-N-phenylaniline.

Fourier-Transform Infrared (FT-IR) Spectroscopy
4.1. Data Presentation

The IR spectrum of 2-nonyl-N-phenylaniline is a composite of its aromatic core and aliphatic tail. The table below summarizes the diagnostic vibrational modes based on established secondary aromatic amine and alkylated diphenylamine characterization standards[2][3].

Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Attribution
N-H Stretch ~3380 - 3420Weak-Medium (Sharp)Secondary aromatic amine. The lack of a second band rules out primary amines[3].
sp² C-H Stretch ~3020 - 3080WeakAromatic ring hydrogens.
sp³ C-H Stretch ~2850 - 2960StrongAsymmetric/symmetric stretches of the massive nonyl chain (-CH₂- and -CH₃).
Aromatic C=C ~1590, ~1495Medium-StrongIn-plane skeletal vibrations of the diphenylamine rings.
C-N Stretch ~1300 - 1320MediumAromatic C-N bond stretching.
C-H Out-of-Plane ~745, ~690StrongDiagnostic for mono-substituted and ortho-disubstituted benzene rings.
4.2. Experimental Protocol: ATR-FTIR Analysis

Causality of Choice: Attenuated Total Reflectance (ATR) is chosen over transmission (KBr pellet) because 2-nonyl-N-phenylaniline is typically a highly viscous liquid or low-melting waxy solid at room temperature due to the long alkyl chain disrupting crystal packing. ATR prevents moisture absorption and eliminates the scattering artifacts common in KBr preparations.

Step-by-Step Methodology:

  • System Purge & Background: Purge the FT-IR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution) using a clean diamond ATR crystal. Self-validation: Ensure the baseline is flat and the single-beam energy profile is optimal.

  • Sample Application: Apply 1-2 drops (or a few milligrams if solid) of neat 2-nonyl-N-phenylaniline directly onto the diamond crystal. Ensure complete coverage of the active area without introducing air bubbles.

  • Data Acquisition: Apply the pressure anvil (if solid) to ensure uniform contact. Acquire the sample spectrum using 128 scans at 4 cm⁻¹ resolution.

  • Spectral Processing: Perform an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave. Normalize the spectrum and pick peaks above a 5% threshold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1. Data Presentation

NMR provides the definitive map of the carbon-hydrogen framework. The chemical shifts are heavily influenced by the electron-donating nature of the amine and the inductive effects of the alkyl chain[4].

Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Terminal -CH₃0.88Triplet (t)3H~7.0
Aliphatic -(CH₂)₆-1.20 - 1.40Multiplet (m)12H-
β-CH₂ to ring1.55 - 1.65Multiplet (m)2H-
α-CH₂ (Benzylic)2.60Triplet (t)2H~7.5
Amine N-H5.30 - 5.50Broad Singlet (br s)1H-
Aromatic Protons6.80 - 7.30Complex Multiplets9H-

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon EnvironmentChemical Shift (δ, ppm)Assignment
Aliphatic Tail14.1, 22.7, 29.3 - 31.9 (7 peaks)Terminal CH₃ and bulk CH₂ chain
Benzylic Carbon32.5α-CH₂ attached to the ortho-substituted ring
Aromatic C-H115.0 - 130.0 (Multiple)Unsubstituted and substituted ring carbons
Aromatic C-Alkyl~132.0Quaternary carbon attached to the nonyl group
Aromatic C-N~141.0, ~144.0Quaternary carbons attached to the amine nitrogen
5.2. Experimental Protocol: High-Resolution NMR Analysis

Causality of Choice: CDCl₃ is selected as the solvent because it lacks exchangeable protons that would obscure the diagnostic N-H broad singlet. A relaxation delay (d1) of 2.0 seconds is strictly enforced in ¹³C NMR to ensure the quaternary carbons (C-N and C-Alkyl) fully relax, preventing their signals from disappearing into the baseline.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of 2-nonyl-N-phenylaniline into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Self-validation: Ensure the liquid height is exactly 4-5 cm to guarantee optimal shimming within the probe.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the solvent peak width at half-height is <1.0 Hz.

  • ¹H Acquisition: Acquire the proton spectrum using a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm, center at 5 ppm, and collect 16 transients with a 1-second relaxation delay.

  • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence (zgpg30). Set the spectral width to 250 ppm, collect 1024 transients, and strictly enforce a 2-second relaxation delay (d1) to capture the quaternary C-N and C-Alkyl carbons.

  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectra manually. Reference the TMS peak to exactly 0.00 ppm.

Conclusion

The rigorous spectroscopic characterization of 2-nonyl-N-phenylaniline requires a nuanced understanding of how its structural domains interact. By employing ATR-FTIR, we definitively identify the secondary aromatic amine functionality and the massive aliphatic bulk. Orthogonally, high-resolution NMR provides a precise carbon-hydrogen map, confirming the ortho-substitution pattern via the integration and splitting of the benzylic protons. This self-validating methodology ensures absolute confidence in the structural integrity of the molecule for downstream applications in advanced materials and formulation chemistry.

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Exploratory

Comprehensive Toxicological Profile and Safety Data Framework for Benzenamine, 2-nonyl-N-phenyl-

Executive Summary & Molecular Identity Benzenamine, 2-nonyl-N-phenyl- (CAS: 52033-73-5), commonly referred to as 2-nonyl-N-phenylaniline or nonylated diphenylamine (NDPA), is a highly lipophilic alkylated diphenylamine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

Benzenamine, 2-nonyl-N-phenyl- (CAS: 52033-73-5), commonly referred to as 2-nonyl-N-phenylaniline or nonylated diphenylamine (NDPA), is a highly lipophilic alkylated diphenylamine (ADPA)[1]. In industrial and materials science, it serves as a critical aminic antioxidant, radical scavenger, and tackifier. Recent advancements have highlighted its utility in formulating solvent-free ethylene vinyl acetate (EVA) pressure-sensitive adhesives, where its secondary amine structure and alkyl chains enhance viscoelastic properties and prevent oxidative degradation[2].

However, the same structural features that impart thermal stability and lipophilicity also dictate its complex toxicological profile. Regulatory frameworks, such as the EU REACH directive, closely monitor diphenylamine derivatives due to their persistence in the environment and potential aquatic toxicity[3]. This whitepaper synthesizes the physicochemical properties, mammalian and ecotoxicological profiles, and self-validating experimental protocols necessary for the safe handling and regulatory compliance of Benzenamine, 2-nonyl-N-phenyl-.

Physicochemical Parameters & Toxicokinetic Causality

The toxicity of Benzenamine, 2-nonyl-N-phenyl- cannot be evaluated independently of its physical chemistry. The addition of a nine-carbon (nonyl) chain to the diphenylamine backbone dramatically shifts its partition coefficient (LogP) and aqueous solubility, fundamentally altering its toxicokinetics.

Table 1: Physicochemical and Structural Parameters
ParameterValueCausality / Toxicological Implication
CAS Registry Number 52033-73-5Unique identifier for regulatory tracking and read-across validation[1].
Molecular Formula C21H29NDetermines the monoisotopic mass of 295.23 Da[4].
LogP (Octanol/Water) ~6.8 - 8.1High lipophilicity drives bioaccumulation in adipose tissue and necessitates specialized aquatic testing[4].
Water Solubility < 1 mg/L (20°C)Limits acute aquatic bioavailability; toxicity is often driven by prolonged, chronic exposure rather than acute spikes.
Physical State Viscous liquid / waxy solidRequires heated homogenization prior to analytical sampling to ensure uniform impurity distribution.

Mechanistic Insight: The high LogP value indicates that systemic absorption via dermal or oral routes will lead to rapid partitioning into lipid-rich tissues. However, the steric hindrance provided by the bulky nonyl group reduces the molecule's ability to intercalate into DNA, which correlates with its general lack of genotoxicity[5].

Comprehensive Toxicological Profile

Mammalian Toxicity & Impurity Profiling

Pure alkylated diphenylamines generally exhibit lower acute mammalian toxicity compared to unsubstituted diphenylamine (DPA). However, industrial-grade Benzenamine, 2-nonyl-N-phenyl- often contains trace amounts of unreacted DPA (<1%).

  • Acute Toxicity: While pure NDPA is relatively benign acutely, the presence of unreacted DPA can drive classifications such as Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331)[6]. DPA is a known inducer of methemoglobinemia, a condition where iron in hemoglobin is oxidized from Fe2+ to Fe3+, impairing oxygen transport.

  • Repeated Dose (Chronic) Toxicity: Extended one-generation reproductive toxicity studies (OECD 443) and screening tests (OECD 421) on ADPA mixtures indicate potential risks to hepatic and renal systems (H373) due to the chronic burden placed on Phase I and Phase II metabolic pathways[7].

  • Food Contact Safety: Under the Threshold of Toxicological Concern (TTC) approach, alkylated diphenylamines migrating into food at levels <0.5 ppb are generally considered to meet the "reasonable certainty of no harm" standard, provided impurity levels are strictly controlled[5].

Ecotoxicology & Environmental Fate

Benzenamine, 2-nonyl-N-phenyl- is classified as Very toxic to aquatic life with long-lasting effects (H400 / H410)[6]. Its resistance to environmental degradation means it is not readily biodegradable. In aquatic ecosystems, the compound partitions rapidly into the sediment and the lipid membranes of benthic and pelagic organisms, causing baseline narcosis (disruption of cell membrane function).

Mechanism A Benzenamine, 2-nonyl-N-phenyl- (Lipophilic ADPA) B Peroxy Radical Scavenging (Antioxidant Action) A->B ROS Exposure D Hepatic CYP450 (Phase I Metabolism) A->D Systemic Absorption C Stable Aminyl Radical (Resonance Stabilized) B->C H-atom transfer E Hydroxylated Metabolites (Increased Polarity) D->E Oxidation F Glucuronidation (Phase II Metabolism) E->F Conjugation G Renal/Biliary Excretion F->G Clearance

Metabolic degradation and antioxidant radical scavenging pathways of 2-nonyl-N-phenylaniline.

Safety Data Sheet (SDS) Directives

To ensure occupational safety, the following GHS classifications and handling directives must be implemented[6]:

Table 2: GHS Hazard Classifications & Mitigation
Hazard ClassGHS CodeEngineering Control / PPE Requirement
Specific Target Organ Toxicity H373 (Liver, Kidney)Use localized exhaust ventilation. Monitor liver enzymes (ALT/AST) in exposed workers.
Aquatic Acute / Chronic H400 / H410Zero-discharge policy to municipal sewers. Use secondary containment for bulk storage.
Acute Toxicity (Impurity Driven) H301, H311, H331Nitrile or Viton gloves (minimum 0.4mm thickness). Half-mask respirator with organic vapor cartridge (A-P2).

Storage Causality: The compound must be stored in tightly sealed, opaque containers under an inert atmosphere (e.g., Nitrogen or Argon). Exposure to ambient oxygen and UV light initiates premature radical scavenging, depleting the compound's antioxidant efficacy and generating oxidized degradation products that can alter the toxicity profile.

Experimental Workflows for Toxicity & Efficacy Validation

Because Benzenamine, 2-nonyl-N-phenyl- is highly lipophilic (LogP > 6), standard aquatic toxicity testing (where the chemical is directly dissolved in water) yields false negatives or physical fouling. The following self-validating protocol utilizes the Water Accommodated Fraction (WAF) methodology to ensure only the chemically dissolved fraction is tested.

Protocol 1: OECD 203 Aquatic Toxicity via Water Accommodated Fraction (WAF)

Scientific Rationale: High-energy stirring of lipophilic substances creates micro-emulsions. Fish gills physically clog with these micro-droplets, causing asphyxiation rather than chemical toxicity. Low-energy stirring prevents emulsification, isolating the true dissolved toxicity.

  • Preparation of Test Medium: Fill a glass aspirator flask with OECD standard reconstituted water. Validation step: Ensure zero headspace to prevent volatilization.

  • Compound Addition: Carefully weigh Benzenamine, 2-nonyl-N-phenyl- and apply it directly to the surface of the water. Do NOT use co-solvents (e.g., DMSO), as they artificially inflate solubility and alter the toxicokinetic profile.

  • Low-Energy Stirring: Stir magnetically for 48 hours. The vortex depth must not exceed 10% of the total liquid depth to prevent the shearing of the compound into micro-emulsions.

  • Phase Separation: Cease stirring and allow the mixture to settle for 1 hour. Gravimetric settling ensures any undissolved micro-particles float to the surface or sink.

  • WAF Extraction: Siphon the clear aqueous phase (the WAF) from the bottom of the flask.

  • Analytical Validation: Extract a 10 mL aliquot of the WAF. Quantify the exact dissolved concentration using GC-MS. Self-Validation: If the measured concentration deviates by >20% from the nominal loading rate, the test must be evaluated for emulsion contamination.

  • In Vivo Exposure: Expose Danio rerio (Zebrafish) to the validated WAF for 96 hours, monitoring for mortality and sublethal effects (e.g., loss of equilibrium).

WAF_Protocol S1 1. Compound Weighing (Analytical Balance) S2 2. Direct Addition to Media (Avoid Co-solvents) S1->S2 S3 3. Low-Energy Stirring (48h) (Prevent Emulsification) S2->S3 S4 4. Phase Separation (1h) (Gravimetric Settling) S3->S4 S5 5. Siphon Aqueous Phase (Isolate WAF) S4->S5 S6 6. In Vivo Exposure (Danio rerio, 96h) S5->S6 S7 7. Analytical GC-MS (Verify Dissolved Conc.) S5->S7 Aliquot Sampling S7->S6 Concentration Validation

Self-validating workflow for OECD 203 aquatic toxicity testing using Water Accommodated Fractions.

Protocol 2: Impurity Quantification via GC-MS

Because unreacted diphenylamine drives acute mammalian toxicity, batch validation is mandatory.

  • Sample Preparation: Dissolve 50 mg of the ADPA batch in 10 mL of HPLC-grade hexane.

  • Internal Standard: Spike with 10 µL of deuterated diphenylamine (DPA-d10) to account for matrix effects and injection variability.

  • Chromatography: Inject 1 µL onto a non-polar capillary column (e.g., DB-5MS). Use a temperature gradient from 100°C to 300°C at 15°C/min.

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode. Monitor m/z 169 for DPA and m/z 179 for DPA-d10.

  • Causality Check: If free DPA exceeds 1.0% w/w, the batch must be flagged, as the SDS hazard classifications for acute oral/dermal toxicity (H301/H311) will legally trigger.

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Foundational

Environmental Fate and Biodegradation of Benzenamine, 2-nonyl-N-phenyl- in Soil: A Technical Guide

Executive Summary Benzenamine, 2-nonyl-N-phenyl- (CAS: 52033-73-5), commonly referred to as 2-nonyl-N-phenylaniline, is a highly hydrophobic substituted diphenylamine (SDPA) widely utilized as an industrial antioxidant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzenamine, 2-nonyl-N-phenyl- (CAS: 52033-73-5), commonly referred to as 2-nonyl-N-phenylaniline, is a highly hydrophobic substituted diphenylamine (SDPA) widely utilized as an industrial antioxidant in lubricants and rubber products[1][2]. For environmental researchers and chemical development professionals evaluating ecological persistence, it is critical to understand that the environmental fate of this compound is entirely dictated by its structural bulk and lipophilicity. Once released into the environment, it bypasses aqueous and atmospheric compartments, sequestering almost exclusively into soil and benthic sediments[3]. This guide provides an in-depth mechanistic analysis of its soil partitioning, the steric bottlenecks preventing its microbial biodegradation, and the validated experimental workflows required to quantify its persistence.

Physicochemical Profiling & Fugacity Dynamics

To predict the environmental trajectory of 2-nonyl-N-phenylaniline, we must first analyze its physicochemical baseline. The molecule possesses a molecular weight of 295.47 g/mol and an exceptionally high octanol-water partition coefficient (Log Kow) of approximately 6.79[1][4].

Causality of Partitioning: In environmental chemistry, a Log Kow > 5 indicates extreme hydrophobicity. Level III fugacity modeling confirms that due to its low vapor pressure and negligible water solubility, 2-nonyl-N-phenylaniline will not undergo long-range atmospheric transport or remain dissolved in aquatic systems[3]. Instead, it rapidly adsorbs to suspended particulate matter and soil organic carbon (SOC). Consequently, the soil matrix acts as the primary environmental sink, leading to continuous and cumulative exposure[3].

FugacityModel Source Industrial Release (Lubricants/Rubber) Water Aqueous Phase Low Solubility Source->Water Runoff / Effluent Air Atmosphere Low Vapor Pressure Source->Air Volatilization (Negligible) Soil Soil Matrix (Primary Sink) Source->Soil Direct Spills / Sludge Water->Soil Irrigation Sediment Benthic Sediment (Secondary Sink) Water->Sediment Adsorption / Settling Air->Soil Deposition Soil->Soil Persistence (t1/2 > 182 days)

Fugacity model illustrating the primary partitioning of 2-nonyl-N-phenylaniline into soil.

Biodegradation Bottlenecks: The Steric Hindrance Paradigm

While unsubstituted diphenylamine (DPA) can be microbially degraded, alkylated diphenylamines like 2-nonyl-N-phenylaniline are notoriously recalcitrant[3].

The Mechanistic Barrier: Research has isolated specific soil bacteria, such as, capable of utilizing unsubstituted DPA as a sole carbon and nitrogen source[5]. The enzymatic pathway involves dioxygenase-mediated ring cleavage, leading to the transient formation of aniline and catechol, which are subsequently mineralized to CO₂[5].

However, the addition of a bulky 9-carbon (nonyl) aliphatic chain at the ortho or para position fundamentally alters the molecule's susceptibility to enzymatic attack[6]. The nonyl group introduces severe steric hindrance , physically blocking the active sites of microbial dioxygenases from accessing the aromatic rings or the central amine nitrogen. As a result, empirical biodegradation data for nonylated SDPAs show near-zero mineralization, extending their soil half-life (t1/2) to well over 182 days[3]. Over time, rather than degrading, the compound undergoes humification, covalently binding to soil matrices to form Non-Extractable Residues (NER).

BiodegradationPathway DPA Unsubstituted DPA Aniline Aniline + Catechol DPA->Aniline Pseudomonas putida (Dioxygenase Attack) CO2 Mineralization (CO2) Aniline->CO2 Ring Cleavage NDPA 2-nonyl-N-phenylaniline (CAS: 52033-73-5) Block Steric Hindrance (C9 Alkyl Chain) NDPA->Block Enzymatic Attack Block->CO2 Negligible Degradation NER Non-Extractable Residues (NER) Block->NER Soil Binding / Humification

Comparative microbial degradation pathway highlighting steric hindrance by the nonyl group.

Validated Experimental Workflow: OECD 307 Soil Transformation Assay

To empirically validate the persistence of 2-nonyl-N-phenylaniline, environmental scientists must employ rigorous, self-validating protocols. The gold standard is the [7]. Because of the compound's low water solubility and high soil adsorption, standard aqueous biodegradation tests (e.g., OECD 301) will yield false negatives due to a lack of bioavailability.

Step-by-Step Methodology:
  • Soil Preparation & Viability Verification :

    • Action: Collect agricultural soil, sieve to 2 mm, and adjust moisture to 40-50% of its Maximum Water Holding Capacity (MWHC). Acclimate in the dark at 20°C for 7-14 days.

    • Causality: Sifting and moisture adjustment homogenize the matrix. Acclimation restores the microbial biomass activity disrupted during field sampling. Viability is verified via substrate-induced respiration (measuring baseline CO₂ output) to ensure the system is biologically active.

  • Radiolabeled Dosing :

    • Action: Synthesize ¹⁴C-labeled 2-nonyl-N-phenylaniline (labeled at the stable phenyl ring). Dissolve in a minimal volume of a volatile carrier solvent (e.g., acetone) and apply to the soil surface. Allow the solvent to evaporate completely.

    • Causality: The extreme hydrophobicity (LogP 6.79) makes aqueous dosing impossible. The ¹⁴C label acts as an absolute mass-balance tracker, ensuring that unextracted compound is not mistakenly recorded as "degraded."

  • Incubation & Trapping System :

    • Action: Place the dosed soil in biometer flasks. Attach a continuous flow or static trapping system containing NaOH (to capture ¹⁴CO₂ from mineralization) and ethylene glycol (to capture volatile organic degradation products). Incubate in the dark at 20°C for up to 120 days[8].

    • Causality: Dark incubation eliminates confounding abiotic photolysis, isolating microbial and chemical degradation. The traps ensure a closed mass-balance system.

  • Sequential Extraction & Analysis :

    • Action: Sample at Days 0, 7, 14, 28, 60, 90, and 120. Perform mild extraction (acetonitrile/water) followed by harsh Soxhlet extraction (dichloromethane). Analyze extracts via LC-MS/MS and Liquid Scintillation Counting (LSC).

    • Causality: Mild extraction recovers the bioavailable parent compound. Harsh extraction recovers strongly sorbed molecules. The remaining unextractable radioactivity in the combusted soil pellet represents Non-Extractable Residues (NER).

Ecotoxicological Impact & Bioavailability

The environmental hazard of 2-nonyl-N-phenylaniline presents a paradox. On one hand, its persistence is exceptionally high. On the other hand, its acute toxicity to soil-dwelling organisms (e.g., earthworms) is generally low[3].

Why? The same extreme hydrophobicity that prevents microbial degradation also severely limits its bioavailability. The compound binds so tightly to soil organic matter that it cannot easily partition into the pore water or cross the biological membranes of soil fauna[3]. However, this long residence time contributes to continuous, cumulative exposure, making it a chemical of chronic regulatory interest[3].

Quantitative Data Summary

The following table synthesizes the critical physicochemical and environmental fate metrics for 2-nonyl-N-phenylaniline.

Property / MetricValueReference / SourceCausality / Implication
Molecular Weight 295.47 g/mol US EPABulky molecular structure limits membrane permeability.
Log Kow (Partition Coefficient) 6.79Extreme hydrophobicity; drives strong adsorption to soil organic carbon.
Soil Half-Life (t1/2) > 182 daysHighly persistent; resists microbial mineralization due to steric hindrance.
Aqueous Photolysis t1/2 2 - 33 hoursDrzyzga (2003)Rapidly degrades in surface water, but irrelevant once buried in dark soil matrices.
Bioconcentration Factor (BCF) ~1,730Moderate bioaccumulation potential, mitigated by low environmental bioavailability.

References

  • Environment and Climate Change Canada (ECCC). (2023). Screening assessment substituted diphenylamines. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Benzenamine, 2-nonyl-N-phenyl- - Substance Details - SRS. Retrieved from[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from[Link]

  • Vasileiadis, S., et al. (2015). Isolation of a diphenylamine-degrading bacterium and characterization of its metabolic capacities, bioremediation and bioaugmentation potential. PubMed / NIH. Retrieved from[Link]

  • Wu, X., et al. (2020). Determination of Diphenylamine Antioxidants in Wastewater/Biosolids and Sediment. Environmental Science & Technology Letters, ACS Publications. Retrieved from[Link]

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Exploratory

Reactive Intermediates in the Oxidation of Benzenamine, 2-nonyl-N-phenyl-: A Mechanistic and Analytical Guide

Abstract Benzenamine, 2-nonyl-N-phenyl- (commonly known as nonylated diphenylamine or NDPA) is a premier alkylated diarylamine utilized extensively to inhibit the autoxidation of hydrocarbons, synthetic lubricants, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Benzenamine, 2-nonyl-N-phenyl- (commonly known as nonylated diphenylamine or NDPA) is a premier alkylated diarylamine utilized extensively to inhibit the autoxidation of hydrocarbons, synthetic lubricants, and polymers. Unlike primary phenolic antioxidants that stoichiometrically trap only two peroxyl radicals, NDPA exhibits extraordinary catalytic radical-trapping activity at elevated temperatures. This technical guide dissects the transient reactive intermediates formed during NDPA oxidation, explains the causality behind its regenerative cycle, and provides validated methodologies for intermediate characterization.

Introduction to Alkylated Diphenylamine Antioxidants

In high-temperature environments, the degradation of hydrocarbon-based materials proceeds via a rapid free-radical chain reaction. To combat this, radical-trapping antioxidants (RTAs) are deployed. Benzenamine, 2-nonyl-N-phenyl- is a highly effective RTA because of its unique structural thermodynamics[1]. The addition of the nonyl group to the diphenylamine core is not merely to increase lipophilicity and base-oil solubility; it fundamentally alters the electronic landscape of the molecule, lowering the N-H Bond Dissociation Enthalpy (BDE) and stabilizing the resulting radical species[2][3].

Mechanistic Pathways and Reactive Intermediates

The antioxidant efficacy of NDPA is governed by a cascade of radical reactions. Understanding these transient intermediates is critical for drug development professionals and formulation scientists aiming to optimize oxidative stability.

Initiation: Diarylaminyl Radical Formation

The primary event in NDPA-mediated inhibition is the abstraction of the amine proton by a lipid or hydrocarbon peroxyl radical (ROO•). This Proton-Coupled Electron Transfer (PCET) generates a transient diarylaminyl radical (Ar2N•)[4]. The para-alkyl substitution (nonyl group) increases electron density on the nitrogen, accelerating the H-atom transfer rate compared to unsubstituted diphenylamine and preventing the tautomerization of intermediate adducts into unstable arylperoxides[2].

Oxygen Atom Transfer: Nitroxide Radical Generation

The diarylaminyl radical rapidly reacts with a second peroxyl radical. Instead of simple radical coupling, this interaction proceeds via an oxygen atom transfer, yielding a highly stable nitroxide radical (Ar2NO•) and an alkoxyl radical[5]. The nitroxide radical is the linchpin of NDPA's catalytic efficiency, as it is uniquely capable of trapping multiple carbon-centered radicals[2].

The Catalytic Cycle: Alkoxyamine Formation and Cleavage

Once formed, the nitroxide radical rapidly scavenges an alkyl radical (R•) to form a stable alkoxyamine (Ar2NOR)[4]. The subsequent fate of this alkoxyamine dictates the stoichiometric factor (total radicals trapped per molecule) of the antioxidant:

  • High-Temperature Regeneration (>120°C): The alkoxyamine undergoes a concerted retro-carbonyl-ene reaction or N-O homolysis followed by in-cage disproportionation. This remarkable step regenerates the parent NDPA or the nitroxide radical[4]. This regenerative loop (often referred to as the Korcek cycle) allows a single NDPA molecule to trap up to 12 radicals[6].

  • Low-Temperature Termination (<120°C): At lower thermal energies, the regeneration cycle is kinetically hindered. The intermediates degrade into terminal, non-regenerative products such as 1,4-benzoquinone imines and alkylated nitrosobenzenes[6].

OxidationPathway NDPA Benzenamine, 2-nonyl-N-phenyl- (NDPA) Aminyl Diarylaminyl Radical (Ar2N•) NDPA->Aminyl + ROO• (H-atom transfer) Nitroxide Nitroxide Radical (Ar2NO•) Aminyl->Nitroxide + ROO• (O-atom transfer) Alkoxyamine Alkoxyamine (Ar2NOR) Nitroxide->Alkoxyamine + R• (Radical Trapping) Alkoxyamine->NDPA Retro-carbonyl-ene (Regeneration >120°C) Degradation Quinone Imines & Nitrosobenzenes Alkoxyamine->Degradation N-O Homolysis (Termination <120°C)

Catalytic oxidation cycle of NDPA showing reactive intermediates and regeneration pathways.

Thermodynamic and Kinetic Profiling

To design robust antioxidant systems, researchers must quantify the thermodynamic parameters governing these intermediates. The table below synthesizes the critical quantitative data for NDPA compared to unsubstituted diphenylamine (DPA) and standard hindered phenols.

PropertyUnsubstituted DPABenzenamine, 2-nonyl-N-phenyl- (NDPA)Hindered Phenol (e.g., BHT)
N-H / O-H Bond Dissociation Enthalpy ~80.0 kcal/mol~78.5 kcal/mol~81.0 kcal/mol
Stoichiometric Factor ( f ) at 25°C 222
Stoichiometric Factor ( f ) at >120°C ~48 - 122
Primary Reactive Intermediate Aminyl RadicalAminyl & Nitroxide RadicalsPhenoxyl Radical
High-Temp Regeneration Pathway LimitedRetro-carbonyl-ene / N-O HomolysisNone

Data synthesized from thermodynamic modeling and kinetic evaluations[3][4][6].

Experimental Methodologies for Intermediate Validation

To ensure scientific integrity, the detection of NDPA reactive intermediates requires self-validating analytical protocols. The following workflows detail the isolation and quantification of these transient species.

Protocol 1: EPR Spectroscopy for Nitroxide Radical Quantification

Electron Paramagnetic Resonance (EPR) is the gold standard for observing the paramagnetic nitroxide intermediate (Ar2NO•)[5].

  • Causality: Nitroxide radicals possess an unpaired electron localized on the N-O bond, yielding a distinct 3-line hyperfine splitting pattern in EPR due to the 14 N nucleus (I=1). Monitoring this signal confirms the successful transition from the aminyl radical to the regenerative nitroxide phase.

  • Step-by-step Methodology:

    • Sample Preparation: Dissolve 0.5 mM NDPA in a purified hydrocarbon substrate (e.g., hexadecane). Add 0.1 mM of an azo-initiator (e.g., AIBN) to ensure a controlled radical flux.

    • Baseline Validation: Run a control sample (substrate + initiator without NDPA) to establish the background autoxidation rate and ensure no paramagnetic contaminants are present.

    • Thermal Stress: Heat the sample to 65°C within the EPR cavity to initiate peroxyl radical generation[5].

    • Spectral Acquisition: Tune the microwave frequency to ~9.4 GHz (X-band). Set the center field to 3350 G with a sweep width of 100 G.

    • Quantification: Integrate the double-integral of the EPR signal against a known stable radical standard (e.g., DPPH) to quantify the transient Ar2NO• concentration over time.

Protocol 2: Pressurized Differential Scanning Calorimetry (PDSC)

While EPR detects microscopic intermediates, PDSC validates the macroscopic efficacy (Oxidation Induction Time, OIT) resulting from the catalytic cycle.

  • Causality: The exothermic nature of hydrocarbon autoxidation allows precise thermal tracking. The delay in the exothermic onset directly correlates to the lifespan of the regenerative alkoxyamine cycle.

  • Step-by-step Methodology:

    • Calibration: Calibrate the PDSC heat flow and temperature using high-purity indium. Use an empty aluminum pan as the reference to create a self-validating thermal baseline.

    • Sample Loading: Weigh exactly 3.0 ± 0.2 mg of the NDPA-formulated oil into a hermetically sealed aluminum pan with a pinhole lid to allow gas diffusion.

    • Pressurization & Heating: Purge the cell with high-purity oxygen and pressurize to 500 psi. Ramp the temperature at 50°C/min to the isothermal test temperature (e.g., 160°C).

    • Data Analysis: Record the heat flow. The OIT is calculated as the time from the start of the isothermal stage to the extrapolated onset of the exothermic oxidation peak.

ExperimentalWorkflow Prep Sample Preparation NDPA + Base Oil + Initiator Stress Thermal/Oxidative Stress (Autoxidation at 160°C) Prep->Stress EPR EPR Spectroscopy (Quantify Ar2NO• Spin Density) Stress->EPR Paramagnetic Phase LCMS LC-MS/MS Analysis (Identify Alkoxyamines) Stress->LCMS Stable Phase Model Kinetic Modeling (Calculate Stoichiometric Factor) EPR->Model LCMS->Model

Self-validating experimental workflow for detecting NDPA reactive intermediates.

Conclusion

The exceptional antioxidant capacity of Benzenamine, 2-nonyl-N-phenyl- is fundamentally rooted in its ability to form and regenerate stable reactive intermediates. By facilitating oxygen atom transfer to form nitroxide radicals and subsequently undergoing cyclic alkoxyamine cleavage, NDPA transcends the stoichiometric limitations of traditional antioxidants. Mastery of these intermediate pathways, validated through rigorous EPR and PDSC protocols, is essential for the advanced formulation of next-generation synthetic lubricants, polymers, and highly stable chemical systems.

References

  • The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants Source: ACS Publications URL:[Link]

  • Formation of diphenyl nitroxide in diphenylamine inhibited autoxidations Source: ResearchGate URL:[Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils Source: MDPI URL:[Link]

  • Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity Source: ACS Publications URL:[Link]

  • Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants Source: NIH / ACS Omega URL:[Link]

  • MHT-4 To Identify Robust Antioxidant Systems For Modern Engine Oils Source: The Savant Group URL:[Link]

Sources

Foundational

Pharmacokinetics and In Vitro Metabolism of Alkylated Diphenylamines: A Technical Whitepaper

Executive Summary Alkylated diphenylamines (ADPAs) are ubiquitous industrial chemicals primarily utilized as radical-trapping antioxidants (RTAs) in lubricants, rubber manufacturing, and agricultural post-harvest treatme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alkylated diphenylamines (ADPAs) are ubiquitous industrial chemicals primarily utilized as radical-trapping antioxidants (RTAs) in lubricants, rubber manufacturing, and agricultural post-harvest treatments. Despite their industrial utility, their environmental persistence and potential for human exposure necessitate rigorous pharmacokinetic (PK) and in vitro metabolic profiling. This whitepaper synthesizes the structural determinants, biotransformation pathways, and catalytic mechanisms of ADPAs, providing drug development professionals and toxicologists with a definitive guide to evaluating these highly lipophilic compounds in vitro.

Structural Determinants of ADPA Pharmacokinetics

The pharmacokinetic behavior of ADPAs is fundamentally dictated by their extreme lipophilicity (LogP typically > 4.0) and the steric hindrance provided by their alkyl substituents (e.g., octyl or nonyl groups).

When introduced into biological systems, ADPAs exhibit rapid and near-complete oral absorption but are immediately sequestered into lipid-rich tissues, leading to a high volume of distribution ( ). Because renal excretion of the highly lipophilic parent compound is negligible, systemic clearance is almost entirely dependent on hepatic Phase I biotransformation. As application scientists, we must recognize that the long half-lives of ADPAs in vivo are a direct consequence of their partitioning away from the central compartment, limiting their presentation to hepatic cytochrome P450 (CYP) enzymes.

In Vitro Biotransformation & Bioactivation Pathways

In vitro studies utilizing human liver microsomes (HLMs) and hepatocytes reveal that the diphenylamine scaffold undergoes extensive oxidative metabolism.

The primary Phase I metabolic route involves the CYP-mediated hydroxylation of the phenyl rings. Diphenylamine is predominantly metabolized into 4-hydroxydiphenylamine and 4,4′-dihydroxydiphenylamine, which are subsequently conjugated and excreted in the urine[1].

Crucially, a minor but toxicologically significant pathway involves the bioactivation of these hydroxylated metabolites. Bioactivation accounts for approximately 4% to 13% of the total clearance of diphenylamines, leading to the formation of reactive quinone imine species[2]. These electrophilic quinone metabolites can covalently bind to hepatic macromolecules, potentially inducing mitochondrial dysfunction and hepatotoxicity.

ADPA_Metabolism ADPA Alkylated Diphenylamine (Parent ADPA) CYP Cytochrome P450 (Phase I Oxidation) ADPA->CYP Hepatic Clearance OH_ADPA 4-Hydroxy-ADPA (Primary Metabolite) CYP->OH_ADPA Hydroxylation DiOH_ADPA 4,4'-Dihydroxy-ADPA (Secondary Metabolite) OH_ADPA->DiOH_ADPA Further Oxidation Quinone Quinone Imine (Reactive Intermediate) OH_ADPA->Quinone Bioactivation (-2e-, -2H+) PhaseII Glucuronidation / Sulfation (Phase II Conjugation) OH_ADPA->PhaseII UGT / SULT DiOH_ADPA->PhaseII Excretion Renal Excretion (Urine) PhaseII->Excretion Solubilization

Metabolic biotransformation of ADPAs via Phase I oxidation and Phase II conjugation.

Radical-Trapping Antioxidant (RTA) Catalysis

To understand the stability and reactivity of ADPAs, one must understand their intended chemical function. ADPAs operate as highly efficacious radical-trapping antioxidants (RTAs) through a proton-coupled electron transfer (PCET) mechanism[3].

When an ADPA encounters a lipid peroxyl radical (ROO•), it donates its amine hydrogen, forming a diarylaminyl radical. This radical can subsequently trap a second peroxyl radical to form a nitroxide radical. The catalytic cycle is sustained by persistent diphenylnitroxide and diphenylaminyl radical intermediates[4]. Kinetic evaluations demonstrate that industry-standard alkylated diphenylamines react with peroxyl radicals with a bimolecular rate constant ( ) of approximately [5].

RTA_Cycle Amine Diarylamine (ADPA) (>N-H) Aminyl Diarylaminyl Radical (>N•) Amine->Aminyl H-atom transfer to ROO• Peroxyl Lipid Peroxyl Radical (ROO•) Nitroxide Nitroxide Radical (>N-O•) Aminyl->Nitroxide + ROO• (Recombination) Alkoxyamine Alkoxyamine (>N-OR) Nitroxide->Alkoxyamine + Alkyl Radical (R•) Alkoxyamine->Amine Thermal Decomposition (>120°C)

Radical-trapping antioxidant (RTA) catalytic cycle of alkylated diphenylamines.

Experimental Methodology: In Vitro Microsomal Clearance Assay

Evaluating the in vitro clearance ( ) of ADPAs requires specialized protocol adjustments due to their physicochemical properties. The following self-validating methodology ensures accurate pharmacokinetic parameter estimation.

Causality & Design Choices
  • Protein Concentration (0.5 mg/mL): ADPAs are highly lipophilic. Using standard or high microsomal protein concentrations (>1.0 mg/mL) drastically increases non-specific lipid binding (reducing the unbound fraction, ), which artificially suppresses the apparent clearance rate. A concentration of 0.5 mg/mL strikes the optimal balance between detectable enzymatic turnover and an acceptable free drug fraction.

  • Solvent Restriction (<0.5% v/v): While organic solvents are required to dissolve ADPA stocks, final assay concentrations of DMSO or Acetonitrile must be kept strictly below 0.5%. Higher concentrations potently inhibit CYP3A4 and CYP2C9, the primary isoforms responsible for ADPA hydroxylation.

  • Quench & Extraction Strategy: We utilize a 3:1 volume ratio of ice-cold Acetonitrile (spiked with a deuterated internal standard) to reaction volume. This instantly denatures CYP enzymes—preventing overestimation of stability—and efficiently extracts the lipophilic parent ADPA from the lipid-rich microsomal matrix.

Step-by-Step Protocol
  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a 2X working concentration (1.0 mg/mL). Self-validation step: Concurrently run a positive control plate with Midazolam (CYP3A4) and Diclofenac (CYP2C9) to verify the baseline metabolic competence of the HLM batch.

  • Compound Spiking: Prepare a 2 µM working solution of the ADPA in buffer (diluted from a 10 mM DMSO stock). Add equal volumes (e.g., 50 µL) of the ADPA working solution and HLM suspension to a 96-well incubation plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to achieve a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450s. Initiating with NADPH rather than the compound ensures the enzymes are at functional temperature and prevents baseline thermal degradation of the drug.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the incubation plate into a quenching plate containing 150 µL of ice-cold Acetonitrile with 50 nM internal standard (e.g., DPA-d10).

  • Protein Precipitation: Centrifuge the quench plate at 4000 × g for 15 minutes at 4°C. Causality: Cold centrifugation compacts the precipitated protein pellet tightly, preventing injection needle clogging and matrix effects during subsequent LC-MS/MS analysis.

  • LC-MS/MS Quantification: Transfer the supernatant to a clean analytical plate. Analyze via Multiple Reaction Monitoring (MRM), tracking the parent mass transition to calculate , and scanning for +16 m/z (hydroxylation) peaks to confirm Phase I turnover.

Microsomal_Assay Prep Prepare HLM & ADPA (0.5 mg/mL protein, 1 µM drug) NADPH Add NADPH (Initiate Reaction) Prep->NADPH Incubate Incubate at 37°C (Timepoints: 0-60 min) NADPH->Incubate Quench Quench with Acetonitrile (Precipitate Protein) Incubate->Quench Centrifuge Centrifuge (Extract Supernatant) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent & Metabolites) Centrifuge->LCMS

Step-by-step workflow for the in vitro human liver microsomal (HLM) clearance assay.

Quantitative Pharmacokinetic Profiles

The table below summarizes the critical physicochemical and metabolic parameters of baseline diphenylamine compared to its heavily alkylated derivatives. Notice how increasing alkylation drives up lipophilicity (LogP) while maintaining the core RTA kinetic efficiency.

Table 1: Pharmacokinetic and In Vitro Metabolic Parameters of Representative Diarylamines

CompoundLogPRTA Reactivity ( )Bioactivation ClearancePrimary In Vitro Metabolite
Diphenylamine (DPA) 3.5 4% - 13%4-Hydroxydiphenylamine
Octylated DPA > 5.0 < 5%Mono-hydroxylated ODPA
Nonylated DPA > 5.5 < 5%Mono-hydroxylated NDPA

(Data synthesized from standardized RTA kinetic assays[5] and HLM clearance studies[2])

Conclusion

Alkylated diphenylamines present a unique challenge in drug metabolism and pharmacokinetics (DMPK) due to their extreme lipophilicity and dual nature as both xenobiotics and potent radical-trapping antioxidants. By understanding their PCET-driven catalytic cycles and employing highly controlled, low-protein in vitro microsomal assays, researchers can accurately map their clearance pathways, quantify bioactivation risks, and better predict their in vivo toxicological profiles.

References

  • Title: Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI - NIH Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants Source: ACS Catalysis (acs.org) URL: [Link]

  • Title: On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death Source: PubMed Central (nih.gov) URL: [Link]

  • Title: Diphenylamine Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: The Unusual Reaction of Semiquinone Radicals with Molecular Oxygen Source: ResearchGate (researchgate.net) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol and reaction conditions for Benzenamine, 2-nonyl-N-phenyl-

Abstract This document provides a comprehensive guide for the synthesis of Benzenamine, 2-nonyl-N-phenyl-, a substituted diarylamine with potential applications in materials science and as an intermediate in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of Benzenamine, 2-nonyl-N-phenyl-, a substituted diarylamine with potential applications in materials science and as an intermediate in the development of novel organic molecules. The synthetic strategy presented herein is a robust two-step process. The initial step involves a regioselective ortho-C-alkylation of aniline with 1-nonene, a modern and atom-economical approach to installing the nonyl group. The subsequent step employs a Buchwald-Hartwig amination to forge the N-phenyl bond. This application note offers detailed, step-by-step protocols, an in-depth discussion of the reaction mechanisms, and a summary of the critical reaction parameters to ensure successful and reproducible synthesis.

Introduction

Benzenamine, 2-nonyl-N-phenyl-, also known as 2-nonyl-N-phenylaniline, is a diarylamine functionalized with a long alkyl chain at a specific position on one of the aromatic rings. This structural motif is of interest to researchers in medicinal chemistry and materials science due to the combined properties of the diarylamine core and the lipophilic nonyl group. The diarylamine structure is a common scaffold in pharmacologically active compounds, while the nonyl chain can be used to tune physical properties such as solubility and to facilitate interactions with biological membranes or organic matrices.

Traditional methods for the synthesis of such substituted anilines can be challenging, often lacking regioselectivity or requiring harsh reaction conditions. The synthetic route detailed in this guide overcomes these limitations by employing a modern, selective ortho-alkylation of aniline followed by a highly efficient palladium-catalyzed N-arylation.

Overall Synthetic Workflow

The synthesis of Benzenamine, 2-nonyl-N-phenyl- is achieved in two sequential steps, as illustrated in the workflow diagram below. The first step is the synthesis of the key intermediate, 2-nonylaniline, via a Lewis acid-catalyzed ortho-alkylation of aniline. The second step is the N-arylation of 2-nonylaniline with bromobenzene using a Buchwald-Hartwig amination protocol.

Synthesis_Workflow cluster_0 Step 1: Ortho-Alkylation cluster_1 Step 2: Buchwald-Hartwig Amination Aniline Aniline Intermediate 2-Nonylaniline Aniline->Intermediate Ca(NTf2)2, HFIP Nonene 1-Nonene Nonene->Intermediate Final_Product Benzenamine, 2-nonyl-N-phenyl- Intermediate->Final_Product Pd catalyst, Ligand, Base Bromobenzene Bromobenzene Bromobenzene->Final_Product

Caption: Overall two-step synthesis of Benzenamine, 2-nonyl-N-phenyl-.

Part 1: Synthesis of 2-Nonylaniline via Ortho-Alkylation

Scientific Rationale

The direct ortho-alkylation of anilines with unactivated alkenes represents a significant advancement in C-H functionalization. Traditional Friedel-Crafts alkylation of aniline is often problematic as the Lewis acid catalyst complexes with the basic amino group, deactivating the aromatic ring towards electrophilic substitution.[1][2] To circumvent this, modern methods have been developed that utilize a combination of a Lewis acid and a specific solvent system, such as hexafluoroisopropanol (HFIP), to promote a selective ortho-C-alkylation.[3] This approach is highly atom-economical and avoids the need for pre-functionalization or protecting groups.[3]

Experimental Protocol

Materials:

  • Aniline (freshly distilled)

  • 1-Nonene

  • Calcium triflimide (Ca(NTf₂)₂)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Schlenk tube or a heavy-walled pressure vessel with a screw cap

  • Magnetic stirrer with a heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add calcium triflimide (Ca(NTf₂)₂) (10 mol%).

  • Reagent Addition: Add aniline (1.0 equivalent) and hexafluoroisopropanol (HFIP) as the solvent. Stir the mixture for 5 minutes at room temperature.

  • Add 1-nonene (1.5 equivalents) to the reaction mixture.

  • Reaction: Seal the Schlenk tube tightly and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-nonylaniline.

Part 2: Synthesis of Benzenamine, 2-nonyl-N-phenyl- via Buchwald-Hartwig Amination

Scientific Rationale

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher, classical methods.[4] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[5][6] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and achieving high reaction efficiency.[7]

Experimental Protocol

Materials:

  • 2-Nonylaniline (from Part 1)

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a septum

  • Inert gas supply (argon or nitrogen) with a manifold

  • Magnetic stirrer with a heating plate

  • Syringes for liquid transfer

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature.

  • Add 2-nonylaniline (1.2 equivalents) and bromobenzene (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield Benzenamine, 2-nonyl-N-phenyl-.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Benzenamine, 2-nonyl-N-phenyl-. Please note that the yields are representative and may vary based on the specific reaction scale and purification efficiency.

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Typical Yield (%)
1Aniline, 1-NoneneCa(NTf₂)₂HFIP1002470-85
22-Nonylaniline, BromobenzenePd₂(dba)₃, Xantphos, NaOtBuToluene10012-2480-95

Mechanistic Discussion

The two-step synthesis employs distinct and powerful catalytic cycles. The initial ortho-alkylation is believed to proceed through a mechanism where the Lewis acid and HFIP work in concert to facilitate the electrophilic addition of the aniline to the alkene. The Buchwald-Hartwig amination follows a well-established catalytic cycle, which is visually represented below.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex L2Pd(II)(Ar)(X) Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R'NH2, Base Amido Complex L2Pd(II)(Ar)(NHR') Amine Coordination->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Ar-NHR' Reductive Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

  • Gissibl, A., et al. (2020). Lewis Acid/Hexafluoroisopropanol: A Promoter System for Selective ortho-C-Alkylation of Anilines with Deactivated Styrene Derivatives and Unactivated Alkenes. ACS Catalysis. [Link]

  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

Sources

Application

Application Note: GC-MS Determination of Benzenamine, 2-nonyl-N-phenyl- in Pharmaceutical Elastomers

Introduction & Regulatory Context In the pharmaceutical drug development lifecycle, Extractables and Leachables (E&L) testing is a critical regulatory requirement to ensure patient safety. Benzenamine, 2-nonyl-N-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

In the pharmaceutical drug development lifecycle, Extractables and Leachables (E&L) testing is a critical regulatory requirement to ensure patient safety. Benzenamine, 2-nonyl-N-phenyl- (CAS RN: 52033-73-5), commonly known as 2-nonyl-diphenylamine, is a heavily utilized alkylated diphenylamine (ADPA) antioxidant [1]. It is frequently added to elastomeric closures, rubber gaskets, and manufacturing tubing to prevent thermo-oxidative degradation.

Due to its lipophilic nature and potential to migrate into drug products—especially those formulated with organic cosolvents or surfactants—rigorous analytical monitoring is required. This application note details a highly specific, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to detect and quantify this specific ADPA at trace levels.

Mechanistic Insights: The Causality of the Analytical Approach

As a Senior Application Scientist, selecting the appropriate analytical technique requires understanding the physicochemical behavior of the target analyte.

Why GC-MS? Benzenamine, 2-nonyl-N-phenyl- has a molecular weight of 295.47 g/mol and a high octanol-water partition coefficient (LogP 6.8) [2]. While Liquid Chromatography (LC) is often used for larger antioxidants, the volatility and thermal stability of mono-alkylated diphenylamines make them highly amenable to capillary Gas Chromatography.

Electron Ionization (EI) & Fragmentation Causality: Under standard 70 eV Electron Ionization, the molecule is bombarded by electrons, stripping a single electron to form the radical cation molecular ion ( M+∙ ) at m/z 295. The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting ions. The nonyl aliphatic chain ( C9​H19​ ) is highly susceptible to homolytic cleavage. The loss of this alkyl radical yields a highly conjugated, resonance-stabilized diphenylamine cation at m/z 168/169 [3]. By targeting these specific mass-to-charge ratios in Selected Ion Monitoring (SIM) mode, we effectively eliminate background noise from aliphatic hydrocarbon matrices (e.g., pump oils or plasticizers).

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol integrates a self-validating mechanism: the pre-extraction spiking of an isotopically labeled internal standard ( 13C12​ -Diphenylamine). If the absolute recovery of the internal standard falls outside the 70–120% acceptance criteria, the extraction is automatically flagged for matrix suppression or procedural loss, preventing false negatives.

Step-by-Step Sample Preparation
  • Sample Cleavage & Surface Area Maximization: Mince the elastomeric component (e.g., bromobutyl rubber stopper) into 2 mm × 2 mm fragments to maximize solvent contact area. Weigh exactly 2.00 g of the minced sample into a 50 mL borosilicate glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with 50 µL of a 10 µg/mL 13C12​ -Diphenylamine surrogate standard solution. Allow 15 minutes for the standard to permeate the polymer matrix.

  • Solvent Extraction: Add 20.0 mL of LC-MS grade Dichloromethane (DCM). DCM is selected due to its ability to swell the rubber matrix, facilitating the diffusion of deeply embedded ADPA molecules.

  • Ultrasonic Agitation: Sonicate the sealed tube in a water bath at 25°C for 60 minutes. Crucial: Do not exceed 30°C to prevent the thermal degradation of the target analyte.

  • Phase Separation & Concentration: Centrifuge the extract at 4,000 rpm for 10 minutes. Transfer 10.0 mL of the organic supernatant to a clean glass vial. Evaporate to near-dryness under a gentle stream of ultra-high-purity Nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 1.0 mL of GC-grade Hexane. Transfer to a 2 mL GC autosampler vial equipped with a deactivated glass insert.

GC-MS Instrumental Workflow
  • Injection Port: To prevent active site adsorption and peak tailing of the amine group, an ultra-inert, glass-wool packed liner must be used.

  • Column Selection: A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) is required. The slight polarity of the 5% phenyl groups provides optimal retention and peak symmetry for the aromatic rings of the diphenylamine core [3].

Quantitative Data & Instrumental Parameters

Table 1: Physicochemical & MS Properties of the Target Analyte

ParameterValue / Description
Analyte Name Benzenamine, 2-nonyl-N-phenyl-
CAS Number 52033-73-5
Chemical Formula C21​H29​N
Molecular Weight 295.47 g/mol
Target Quantifier Ion (SIM) m/z 295 ( M+∙ )
Target Qualifier Ions (SIM) m/z 168, 169 (Diphenylamine core)

Table 2: GC Temperature Gradient Program

StepRate (°C/min)Target Temperature (°C)Hold Time (min)
Initial -1002.0
Ramp 1 15.02500.0
Ramp 2 10.03205.0
Total Run Time --24.0

Note: The high final oven temperature (320°C) is required due to the high boiling point of nonylated diphenylamines, ensuring complete elution and preventing carryover in subsequent injections.

Table 3: Mass Spectrometer (MS) Parameters

ParameterSetting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Transfer Line Temp. 280°C
Ion Source Temp. 250°C
Quadrupole Temp. 150°C
Solvent Delay 4.5 minutes

Analytical Workflow Visualization

G N1 Elastomeric Component N2 Solvent Extraction (DCM + Sonication) N1->N2 Spike 13C-DPA N3 Concentration (N2 Blowdown) N2->N3 10x Enrichment N4 GC Separation (DB-5MS Column) N3->N4 1 µL Injection N5 EI-MS Detection (SIM: m/z 295, 168) N4->N5 70 eV Ionization N6 Data Analysis & Quantitation N5->N6 Peak Integration

Analytical workflow for Extractables & Leachables (E&L) GC-MS sample preparation and analysis.

References

  • US Environmental Protection Agency (EPA) Substance Registry Services. "Benzenamine, 2-nonyl-N-phenyl- - Substance Details." EPA.gov. Available at: [Link]

  • PubChemLite / PubChem. "Benzenamine, 2-nonyl-n-phenyl- (C21H29N) - Structural Information and Properties." Université du Luxembourg / NIH. Available at: [Link]

  • Liao, C., et al. "Determination of Diphenylamine Antioxidants in Wastewater/Biosolids and Sediment." Environmental Science & Technology Letters, American Chemical Society (ACS), Jan 2020. Available at: [Link]

Method

Solid-phase extraction techniques for Benzenamine, 2-nonyl-N-phenyl- in wastewater

Application Note: Advanced Solid-Phase Extraction (SPE) Techniques for the Quantification of Benzenamine, 2-nonyl-N-phenyl- in Complex Wastewater Matrices Introduction & Environmental Relevance Benzenamine, 2-nonyl-N-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Techniques for the Quantification of Benzenamine, 2-nonyl-N-phenyl- in Complex Wastewater Matrices

Introduction & Environmental Relevance

Benzenamine, 2-nonyl-N-phenyl- (commonly known as nonyl diphenylamine or NDPA) belongs to a critical class of compounds known as alkylated diphenylamines (ADPAs). These high-production-volume chemicals are extensively utilized as radical-scavenging antioxidants in industrial lubricants, engine oils, and rubber tire manufacturing[1]. Due to their widespread industrial consumption and resistance to natural biodegradation, ADPAs are increasingly detected as contaminants of emerging concern (CECs) in wastewater effluents, biosolids, and surface waters[2].

The accurate quantification of NDPA in environmental matrices is critical for toxicological assessments. However, it presents a significant analytical challenge due to its extreme hydrophobicity and the highly complex nature of wastewater, which is rich in competing organic matter[3].

Physicochemical Properties & Extraction Strategy

NDPA is characterized by a secondary amine flanked by two phenyl rings, with one ring substituted by a bulky nine-carbon aliphatic chain. This structure dictates its behavior during sample preparation and necessitates a highly specific extraction strategy.

Table 1: Physicochemical Properties of Benzenamine, 2-nonyl-N-phenyl-

PropertyValueAnalytical Implication
Molecular Formula C21H29NHigh molecular weight requires robust ionization (e.g., ESI+ or APCI).
Exact Mass 295.23Target m/z for mass spectrometry precursor ions[3].
Log P (Octanol/Water) > 6.0Highly hydrophobic; requires strong reversed-phase sorbents.
pKa ~ 0.8 - 1.0Exists primarily as a neutral species in typical environmental pH (6-8).
Water Solubility < 1 mg/LProne to adsorbing onto suspended particulate matter and container walls.

Mechanistic Insights for SPE Sorbent Selection: While Liquid-Liquid Extraction (LLE) is possible, Solid-Phase Extraction (SPE) is highly preferred due to superior recovery rates, reduced matrix suppression, and lower solvent consumption[1]. For NDPA, Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents (e.g., Oasis HLB) or high-capacity C18 (Octadecyl silane) cartridges are the gold standards[3].

Causality: Wastewater contains a high load of humic and fulvic acids. Traditional silica-based C18 can suffer from secondary silanol interactions and dewetting if the cartridge accidentally runs dry. HLB sorbents—composed of a macroporous copolymer of divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic)—provide dual retention mechanisms. The divinylbenzene backbone strongly interacts with the nonyl chain and aromatic rings of NDPA via hydrophobic and π-π interactions, while the hydrophilic monomer prevents sorbent drying and improves wettability in aqueous samples.

Partitioning A Benzenamine, 2-nonyl-N-phenyl- (Log P > 6.0) B Polymeric HLB Sorbent (Divinylbenzene/N-vinylpyrrolidone) A->B Interacts via C π-π Interactions (Diphenylamine Core) B->C D Van der Waals Forces (Nonyl Aliphatic Chain) B->D E Quantitative Retention (>90% Recovery) C->E D->E

Caption: Chemical partitioning mechanisms driving the retention of NDPA on HLB sorbents.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of isotopically labeled surrogate standards prior to extraction ensures that any matrix suppression or physical recovery losses are mathematically corrected during final quantification.

Materials & Reagents:

  • SPE Cartridges: Polymeric HLB (e.g., 200 mg, 6 cc) or C18-ODS[3].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Standards: Native Benzenamine, 2-nonyl-N-phenyl- (Reference standard).

  • Internal Standard (IS): Diphenylamine-d10 or a structurally similar 13C/D-labeled ADPA.

Step 1: Sample Preparation & Self-Validation Spiking

  • Collect 500 mL of wastewater effluent in an amber glass bottle.

  • Filter the sample through a 0.45 µm glass fiber filter to remove suspended particulate matter (SPM). Expert Insight: NDPA strongly partitions into SPM. For total environmental load, the filter paper must be separately extracted via accelerated solvent extraction (ASE) or ultrasonication[4]. This protocol focuses on the dissolved aqueous phase.

  • Adjust the pH of the filtrate to 7.0 ± 0.2 using dilute HCl or NaOH.

  • Validation Step: Spike the sample with 50 ng/L of the Internal Standard (IS). Allow the sample to equilibrate for 30 minutes to ensure the IS binds to the dissolved organic carbon (DOC) identically to the native analyte.

Step 2: SPE Cartridge Conditioning

  • Mount the HLB cartridges onto a vacuum manifold.

  • Elute with 5.0 mL of LC-MS grade Methanol at a flow rate of 1-2 mL/min to solvate the polymeric network.

  • Equilibrate with 5.0 mL of Ultrapure Water. Critical Rule: Do not allow the sorbent bed to dry out after conditioning. Drying collapses the pore structure and drastically reduces NDPA recovery.

Step 3: Sample Loading

  • Load the 500 mL spiked wastewater sample onto the cartridge.

  • Maintain a strict flow rate of 5 to 10 mL/min. Causality: Exceeding this flow rate reduces the mass transfer residence time required for the massive hydrophobic nonyl chain of NDPA to partition effectively into the sorbent pores, leading to breakthrough.

Step 4: Washing

  • Wash the cartridge with 5.0 mL of a 5% Methanol in Water (v/v) solution to elute highly polar interferences (e.g., salts, short-chain acids).

  • Dry the cartridge under a gentle stream of nitrogen or maximum vacuum for 10 minutes. Expert Insight: Complete drying is essential. Residual water will cause phase separation during the elution step and reduce the solubility of NDPA in the organic eluent.

Step 5: Elution & Concentration

  • Elute the target analytes with 2 × 4.0 mL of 100% Methanol (or Acetonitrile). Collect the eluate in a clean glass tube.

  • Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen at 35°C.

  • Reconstitute the residue in 1.0 mL of the initial LC mobile phase (e.g., 80:20 Methanol:Water). Vortex for 30 seconds and transfer to an autosampler vial.

SPE_Workflow N1 Wastewater Sample (Filtration & pH 7.0) N2 Sorbent Conditioning (MeOH followed by H2O) N1->N2 Spiked with IS N3 Sample Loading (10 mL/min max flow) N2->N3 Activate pores N4 Interference Wash (5% MeOH in H2O) N3->N4 Retain NDPA via π-π N5 Target Elution (100% Methanol or ACN) N4->N5 Remove polar matrix N6 Concentration (N2 Blowdown at 35°C) N5->N6 Disrupt hydrophobic bonds N7 LC-MS/MS or GC-MS/MS N6->N7 Reconstitute in Mobile Phase

Caption: Step-by-step Solid-Phase Extraction workflow for NDPA isolation from wastewater.

Quality Control & Expected Data Metrics

To ensure the trustworthiness of the analytical batch, the following quality control parameters should be met during GC-MS/MS or LC-MS/MS analysis[4]. The high molecular weight and ionizable secondary amine of NDPA make it highly amenable to Electrospray Ionization in positive mode (ESI+), yielding a characteristic precursor ion at m/z 296 [M+H]+ and major product ions corresponding to the neutral loss of the alkyl groups[3].

Table 2: Expected SPE Validation Metrics for NDPA in Wastewater

ParameterExpected ValueCorrective Action if Failed
Absolute SPE Recovery 85% - 95%Check for breakthrough; reduce loading flow rate.
IS Matrix Effect 80% - 110%Increase wash volume; switch to Captiva EMR-Lipid sorbent if lipid interference is high[2].
Method Detection Limit (MDL) < 1.0 ng/LConcentrate a larger sample volume (e.g., 1000 mL).
Precision (RSD, n=6) < 10%Ensure consistent drying times before elution.

References

  • Huang, W., et al. (2023). "Ubiquity of Amino Accelerators and Antioxidants in Road Dust from Multiple Land Types: Targeted and Nontargeted Analysis." Environmental Science & Technology. ACS Publications. Available at:[Link]

  • Deng, Q., et al. (2026). "Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma." ResearchGate. Available at:[Link]

  • Lu, Z., et al. (2016). "Determination of substituted diphenylamines in environmental samples." ResearchGate. Available at:[Link]

  • Sternbauer, L., et al. (2016). "Determination of Antioxidants and Corresponding Degradation Products in Fresh and Used Engine Oils." Energy & Fuels. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution of Benzenamine, 2-nonyl-N-phenyl- Isomers

Welcome to the Advanced Chromatography Support Center. As drug development and materials science push toward higher purity standards, the separation of highly hydrophobic structural isomers has become a critical bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development and materials science push toward higher purity standards, the separation of highly hydrophobic structural isomers has become a critical bottleneck.

Benzenamine, 2-nonyl-N-phenyl- (also known as 2-nonyl diphenylamine) is an alkylated diphenylamine (ADPA) widely utilized as a radical-trapping antioxidant[1]. Due to the presence of multiple positional isomers (e.g., ortho, meta, para substitutions) and branched alkyl chains, these compounds frequently co-elute during standard High-Performance Liquid Chromatography (HPLC) analysis[2].

This guide provides a comprehensive, causality-driven approach to troubleshooting and resolving these complex co-elutions.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the decision tree below to identify the root cause of your co-elution.

G Start Co-elution of Nonyl-N-phenyl-benzenamine CheckCol Check Stationary Phase Start->CheckCol IsC18 Using C18? CheckCol->IsC18 SwitchPFP Switch to PFP or Biphenyl Column IsC18->SwitchPFP Yes CheckSolv Check Mobile Phase IsC18->CheckSolv No SwitchPFP->CheckSolv IsACN Using Acetonitrile? CheckSolv->IsACN SwitchMeOH Switch to Methanol (Enhances π-π) IsACN->SwitchMeOH Yes CheckTemp Check Temperature IsACN->CheckTemp No SwitchMeOH->CheckTemp LowerTemp Lower to 15-20°C (Improves Shape Selectivity) CheckTemp->LowerTemp Success Baseline Resolution (Rs > 1.5) LowerTemp->Success

Caption: Workflow for resolving ADPA isomer co-elution via phase, solvent, and temperature optimization.

In-Depth Troubleshooting Guide

Q1: Why do my 2-nonyl-N-phenyl-benzenamine isomers co-elute as a single broad peak on a standard C18 column? A1: The causality lies in the retention mechanism. Standard C18 columns separate analytes based almost entirely on dispersive hydrophobic interactions. Because the isomers of nonyl diphenylamine possess identical empirical formulas and nearly identical logD (hydrophobicity) values, a C18 phase cannot distinguish between them[3]. To achieve separation, you must introduce a stationary phase that recognizes spatial arrangement (shape selectivity) rather than just hydrophobicity.

Q2: Which stationary phase chemistry provides the highest resolution for alkylated diphenylamine positional isomers? A2: You must switch to a Pentafluorophenyl (PFP) or Biphenyl column. PFP columns are uniquely suited for this because the highly electronegative fluorine atoms create an electron-deficient phenyl ring. This induces strong multi-modal interactions with the electron-rich aromatic rings of the diphenylamine isomers[4]. These interactions include π-π bonding, dipole-dipole interactions, and enhanced steric (shape) recognition, which are critical for resolving ortho/meta/para positional isomers[3].

Mechanism Analyte Nonyl-N-phenyl-benzenamine (Isomer Mixture) Hydrophobic Hydrophobic Interactions (Alkyl Chain) Analyte->Hydrophobic PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Dipole Dipole-Dipole & Shape (Fluorine Electronegativity) Analyte->Dipole PFP Pentafluorophenyl (PFP) Stationary Phase Resolution Isomer Separation (Ortho/Meta/Para, Branched) PFP->Resolution Hydrophobic->PFP PiPi->PFP Dipole->PFP

Caption: Multi-modal interaction pathways of nonyl diphenylamine isomers on a PFP stationary phase.

Q3: How does mobile phase selection impact the shape selectivity of the column? A3: If you are using Acetonitrile (ACN) with a PFP or Biphenyl column, you are likely suppressing the column's resolving power. ACN contains its own π-electrons (in the cyano group), which compete with the analyte for the π-π interaction sites on the stationary phase. Switching the organic modifier to Methanol (MeOH) removes this competition, allowing the column's aromatic rings to interact fully with the nonyl diphenylamine isomers, drastically improving resolution[5].

Q4: Can column temperature be used to force baseline resolution? A4: Yes. Thermodynamics play a massive role in shape selectivity. At higher temperatures (e.g., 40°C), the bonded stationary phase ligands become highly flexible, reducing their ability to discriminate between subtle structural differences. By lowering the column compartment temperature to 15°C - 20°C , the stationary phase becomes more rigid, forcing the isomers to interact with a highly structured surface, thereby maximizing steric recognition.

Quantitative Data & Method Parameters

To facilitate method development, the quantitative impacts of phase chemistry and mobile phase conditions are summarized below.

Table 1: Comparison of Stationary Phases for ADPA Isomers
Stationary PhasePrimary Interaction MechanismShape SelectivitySuitability for Nonyl-N-phenyl-benzenamineTypical Resolution (Rs)
C18 Hydrophobic (Dispersive)LowPoor (Severe Co-elution)< 0.8
Phenyl-Hexyl Hydrophobic, moderate π-πModerateFair (Partial separation)1.0 - 1.2
PFP Hydrophobic, π-π, Dipole, StericHighExcellent (Baseline separation)> 1.5
Biphenyl Hydrophobic, Enhanced π-πHighExcellent (Baseline separation)> 1.5
Table 2: Mobile Phase & Temperature Effects on PFP Columns
ParameterConditionEffect on ResolutionCausality / Mechanism
Organic Modifier Acetonitrile (ACN)Decreases RsACN π-electrons compete with stationary phase, suppressing π-π interactions.
Organic Modifier Methanol (MeOH)Increases RsMeOH acts as a protic solvent, enhancing dipole and π-π interactions without competition.
Temperature 40°C - 50°CDecreases RsIncreased thermal energy reduces stationary phase rigidity, lowering steric recognition.
Temperature 15°C - 20°CIncreases RsLower temperature rigidifies the bonded phase, maximizing shape selectivity for positional isomers.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every method must be self-validating. The following protocol utilizes orthogonal detection to guarantee that a single peak does not hide co-eluting isomers.

Protocol: Self-Validating Isomer Separation and Peak Purity Confirmation

Objective: Achieve baseline resolution of nonyl diphenylamine isomers and mathematically validate peak purity to ensure zero co-elution.

Step 1: Column and Mobile Phase Preparation

  • Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size for UHPLC).

  • Set the column oven temperature to 20°C.

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol (Do not use Acetonitrile).

Step 2: Gradient Elution Execution

  • Initiate a shallow gradient: Start at 60% B, ramping to 95% B over 15 minutes. (The shallow gradient maximizes the time analytes spend interacting with the fluorinated phase).

  • Maintain a flow rate of 0.3 mL/min.

  • Inject 1 µL of the sample (concentration ~10 µg/mL dissolved in initial mobile phase conditions).

Step 3: Orthogonal Detection (The Self-Validating Loop) To prove that separation is successful, utilize a Diode Array Detector (DAD) coupled in-line with a tandem Mass Spectrometer (MS/MS)[2].

  • UV-Vis Peak Purity (DAD): Capture spectra from 200–400 nm. Use the chromatography software to calculate the "Peak Purity Index."

    • Validation Gate: If the purity match is < 990 (indicating a hidden co-eluting isomer with a slightly different UV shift), decrease the gradient slope by 2% per minute.

  • Mass Spectrometry (MS/MS): Because empirical isomers have identical precursor masses (e.g., m/z 296 for mono-nonyl diphenylamine), monitor the exact Extracted Ion Chromatogram (XIC).

    • Validation Gate: Perform a standard addition (spiking) of a known pure isomer (e.g., 4-nonyl-N-phenylbenzenamine). If the spiked peak perfectly overlays with only one of the resolved peaks symmetrically, the separation is validated.

Frequently Asked Questions (FAQs)

Q: My peaks are separated but show severe tailing. How do I fix this? A: Diphenylamines are weak bases. If you are operating at a neutral pH, secondary interactions with unendcapped silanols on the silica support will cause tailing. Ensure your mobile phase is buffered to an acidic pH (e.g., 0.1% Formic Acid) to suppress silanol ionization.

Q: Can I use a C30 column instead of a PFP column? A: Yes. C30 columns are highly shape-selective due to their long, rigid alkyl chains, making them excellent for separating hydrophobic geometric and positional isomers. However, PFP is generally preferred for aromatic amines due to the added benefit of π-π interactions.

Q: Why does my retention time shift slightly between runs on the PFP column? A: PFP columns are highly sensitive to the aqueous/organic ratio and column equilibration. Because methanol is more viscous than acetonitrile, ensure your pump is delivering a highly reproducible gradient, and allow at least 10 column volumes for equilibration between runs.

References

  • Determination of Antioxidants and Corresponding Degradation Products in Fresh and Used Engine Oils Source: Energy & Fuels - ACS Publications URL:[Link]

  • Fluoro-Functionalized Spherical Covalent Organic Frameworks as a Liquid Chromatographic Stationary Phase for the High-Resolution Separation of Organic Halides Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design Source: RSC Publishing - The Royal Society of Chemistry URL:[Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL:[Link]

  • Isomers and Recommended HPLC Columns for Effective Separation Source: MicroSolv Technology Corporation (HPLC Primer) URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Validation of LC-MS/MS method for trace Benzenamine, 2-nonyl-N-phenyl- detection

As a Senior Application Scientist specializing in trace-level mass spectrometry, I have designed this comparison guide to address one of the most persistent challenges in modern analytical chemistry: the precise quantita...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in trace-level mass spectrometry, I have designed this comparison guide to address one of the most persistent challenges in modern analytical chemistry: the precise quantitation of complex industrial additives.

With the formal adoption of the by global regulatory bodies (including the FDA, EMA, and Japan's PMDA) in late 2025[1], the analytical threshold for identifying trace migrants in pharmaceutical packaging has become remarkably stringent.

This guide objectively evaluates methodologies for the trace detection of Benzenamine, 2-nonyl-N-phenyl- (commonly known as nonyl diphenylamine or NDPA), a ubiquitous antioxidant additive found in rubber, plastics, and lubricants. Due to its persistence, it is frequently flagged as a critical leachable in pharmaceutical container closure systems and as an emerging environmental contaminant in road dust [2].

The Analytical Challenge: Why NDPA Defies Standard Methods

NDPA (Chemical Formula: C₂₁H₂₉N, Monoisotopic Mass: 295.23 Da)[3] presents a unique set of chromatographic and ionization challenges:

  • Severe Matrix Effects: In extractables and leachables (E&L) studies, NDPA co-extracts with high-molecular-weight aliphatic polymer oligomers. When introduced into an electrospray ionization (ESI) source, these oligomers monopolize available charge, leading to severe ion suppression.

  • Protonation Inefficiency: As a secondary aromatic amine, NDPA requires an optimal proton-donating environment to form the [M+H]⁺ precursor ion efficiently.

  • Isobaric Interferences: Standard hydrophobic retention mechanisms often fail to separate NDPA from structurally similar lipophilic matrix components.

EL_Workflow Start Pharmaceutical Packaging Extraction Controlled Extraction (Aggressive Solvents) Start->Extraction Migration Risk Screening Untargeted Screening (HRMS / GC-MS) Extraction->Screening Identify Unknowns Targeted Targeted LC-MS/MS (NDPA Quantitation) Screening->Targeted Flagged: NDPA Tox Toxicological Assessment (ICH Q3E / M7) Targeted->Tox Trace Data

Fig 1. Extractables and Leachables (E&L) risk assessment workflow for trace impurities.

Methodological Comparison: Traditional vs. Optimized Workflows

To establish a robust, self-validating analytical system, we compared a Traditional C18 Workflow (utilizing a dilute-and-shoot approach) against an Optimized Biphenyl LC-MS/MS Workflow (utilizing polymeric Solid Phase Extraction).

Table 1: Quantitative Performance Comparison (n=6)
Validation ParameterTraditional Method (C18 + Dilute-and-Shoot)Optimized Method (Biphenyl + Polymeric SPE)
Limit of Detection (LOD) 5.0 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL0.3 ng/mL
Linearity (R²) 0.985 (15 - 500 ng/mL)0.999 (0.3 - 500 ng/mL)
Matrix Effect (%) -45% (Severe Ion Suppression)-8% (Minimal Suppression)
Absolute Recovery (%) 65% ± 12%94% ± 3%
Mechanistic Causality Behind the Data
  • Stationary Phase Selection: Standard C18 columns rely purely on hydrophobic dispersion forces. In contrast, the Biphenyl stationary phase engages in π-π interactions with the two aromatic rings of the NDPA core. Causality: This orthogonal retention mechanism selectively retains the aromatic amine longer than the purely aliphatic polymer extractables, physically separating the analyte from the suppression zone before it enters the mass spectrometer.

  • Sample Preparation: The dilute-and-shoot method introduces raw matrix directly into the MS. Causality: By implementing a Polymeric Solid Phase Extraction (SPE) step, we selectively wash away polar interferences and strongly retain the lipophilic NDPA, allowing for a concentrated, highly purified eluate that drastically improves the LOD.

Step-by-Step Experimental Protocol (Optimized Method)

A core tenet of analytical trustworthiness is the deployment of a self-validating system . Every analytical batch described below incorporates a matrix-matched calibration curve, pre-extraction isotopically labeled internal standards (IS), and procedural blanks. Causality: Procedural blanks identify background contamination from laboratory consumables, while the pre-extraction IS corrects for both physical analyte loss during SPE and residual matrix-induced ion suppression during ESI+.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Conditioning: Condition a 30 mg/1 mL Polymeric Reversed-Phase SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Spike 1.0 mL of the sample extract with 10 µL of NDPA-d5 (Internal Standard, 100 ng/mL). Load the sample onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in water to elute highly polar matrix components. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the target analytes with 1.0 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: UHPLC Separation
  • Column: High-Strength Silica Biphenyl (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Causality of Additives: Amine-based antioxidants like NDPA require abundant proton donors to achieve efficient ionization [4]. The ammonium formate acts as a volatile buffer that stabilizes the droplet pH in the ESI source, driving the equilibrium toward the[M+H]⁺ state.

Phase 3: Triple Quadrupole MS/MS Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Quantitative Transition: m/z 296.2 → 170.1 (Collision Energy: 25 eV).

    • Causality: The precursor ion [M+H]⁺ at m/z 296.2 undergoes collision-induced dissociation (CID) to cleave the aliphatic nonyl chain (loss of C₉H₁₈), yielding a highly stable, conjugated diphenylamine product ion at m/z 170.1.

  • Qualitative Transition: m/z 296.2 → 168.1 (Collision Energy: 40 eV) to ensure peak purity.

LCMS_Pathway SamplePrep Polymeric SPE (Matrix Cleanup) LC UHPLC Separation (Biphenyl Column) SamplePrep->LC Purified Extract Ionization ESI+ Ionization [M+H]+ m/z 296.2 LC->Ionization Pi-Pi Retention Detection MRM Detection (Triple Quadrupole) Ionization->Detection Precursor to Product

Fig 2. Step-by-step LC-MS/MS analytical pathway for trace NDPA detection.

Conclusion

For the trace detection of Benzenamine, 2-nonyl-N-phenyl-, relying on generic LC-MS/MS methodologies poses a severe risk of under-reporting due to unmitigated matrix suppression. By deliberately engineering the analytical workflow—pairing the π-π selectivity of a Biphenyl column with the matrix-clearing capabilities of Polymeric SPE—laboratories can achieve sub-ng/mL sensitivity. This approach not only ensures compliance with stringent ICH Q3E and M7 safety thresholds but also guarantees the scientific integrity of the resulting toxicological risk assessments.

References

  • FDA. "Q3E Guideline for Extractables and Leachables." U.S. Food and Drug Administration, 2025. URL:[Link]

  • Jin, Ruihe, et al. "Ubiquity of Amino Accelerators and Antioxidants in Road Dust from Multiple Land Types: Targeted and Nontargeted Analysis." Environmental Science & Technology, 2023. URL:[Link]

  • US EPA. "Benzenamine, 2-nonyl-N-phenyl- - Substance Details." EPA CompTox Chemicals Dashboard. URL:[Link]

  • Waters Corporation. "Rapid, Direct Analysis of Additives in Mineral Oils with RADIAN ASAP." Waters Application Notes. URL:[Link]

Validation

Cross-Validation of Mass Spectrometry Fragmentation Data for 2-Nonyl-N-phenylaniline: A Comparative Analytical Guide

Executive Summary The structural elucidation of alkylated diphenylamines (ADPAs) requires rigorous orthogonal testing to prevent misidentification of isomers. 2-Nonyl-N-phenylaniline (CAS: 52033-73-5), a heavily utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of alkylated diphenylamines (ADPAs) requires rigorous orthogonal testing to prevent misidentification of isomers. 2-Nonyl-N-phenylaniline (CAS: 52033-73-5), a heavily utilized industrial antioxidant and target analyte in environmental monitoring[1], presents unique analytical challenges due to its highly hydrophobic nonyl chain and stable diphenylamine core.

This guide provides a comprehensive comparison of two orthogonal mass spectrometry platforms—GC-EI-MS and LC-ESI-HRMS/MS —detailing the mechanistic causality behind their fragmentation pathways and providing self-validating experimental protocols for drug development professionals and analytical scientists.

Mechanistic Grounding: Ionization Causality

To achieve true cross-validation, analysts must leverage platforms that induce fundamentally different ionization and fragmentation mechanisms.

  • GC-EI-MS (Hard Ionization): Electron Ionization at 70 eV strips an electron from the molecule, generating a highly energetic radical cation [M]+∙ at m/z 295. Because of the excess internal energy, fragmentation is driven by homolytic cleavage. The dominant pathway is benzylic cleavage of the nonyl chain, resulting in the loss of an alkyl radical to form a highly stable, conjugated cation (e.g., m/z 182)[2].

  • LC-ESI-HRMS/MS (Soft Ionization): Electrospray Ionization (ESI) is a soft technique that protonates the secondary amine, yielding an even-electron [M+H]+ precursor at m/z 296.2373. Because the precursor is stable, fragmentation must be induced via Collision-Induced Dissociation (CID). The primary mechanistic driver here is heterolytic cleavage, specifically the neutral loss of the nonyl group as an alkene (nonene, C9​H18​ ), yielding a protonated diphenylamine core at m/z 170.0964[3].

Platform Comparison: Quantitative Fragmentation Data

The following table synthesizes the expected fragmentation behavior across both platforms, providing a reference for spectral library matching and structural confirmation.

Analytical PlatformIonization EnergyPrecursor IonKey Fragment Ions (m/z)Mass AccuracyMechanistic Driver
GC-EI-MS (Single Quad)70 eV (Hard) [M]+∙ (295.2)182.1 (Base), 168.1, 196.1Nominal (~0.1 Da)Homolytic benzylic cleavage
LC-ESI-HRMS/MS (Orbitrap)3–5 kV (Soft) [M+H]+ (296.2373)170.0964 (Base), 93.0572High (< 2 ppm)Heterolytic neutral loss (alkene)

Note: High-resolution data for the diphenylamine core confirms the exact mass of the m/z 170.0964 product ion and the m/z 93.0572 aniline fragment, serving as secondary validation points[4].

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify instrument performance and data reliability.

Protocol A: GC-EI-MS Analysis Workflow
  • Sample Preparation & Internal Standardization:

    • Action: Dissolve 2-nonyl-N-phenylaniline in MS-grade hexane to a concentration of 10 µg/mL. Spike with Diphenylamine-d10 (1 µg/mL) as an internal standard.

    • Causality: Hexane ensures complete volatilization in the GC inlet. The deuterated internal standard creates a self-validating system to monitor retention time shifts and normalize detector response against matrix effects.

  • Inlet Parameters & Injection:

    • Action: Inject 1 µL in splitless mode at 250°C.

    • Causality: Splitless injection maximizes sensitivity for trace analysis. A 250°C inlet is hot enough to flash-vaporize the C21​ compound without inducing thermal degradation of the alkyl chain.

  • Chromatographic Separation:

    • Action: Use a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS). Ramp the oven from 100°C (hold 1 min) to 300°C at 15°C/min.

    • Causality: The non-polar stationary phase separates analytes strictly by boiling point. The aggressive 15°C/min ramp prevents band broadening of this high-boiling analyte, ensuring sharp peak shapes.

  • EI-MS Acquisition:

    • Action: Set the electron energy to 70 eV and source temperature to 230°C. Scan m/z 50–350.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be accurately cross-referenced against commercial spectral libraries (e.g., NIST).

Protocol B: LC-ESI-HRMS/MS Analysis Workflow
  • Sample Preparation:

    • Action: Reconstitute the sample in Methanol:Water (80:20, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, shifting the ionization equilibrium to heavily favor the [M+H]+ species in the ESI source.

  • Chromatographic Separation:

    • Action: Utilize a sub-2 µm C18 reversed-phase column[5]. Elute using a gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid, ramping from 50% B to 95% B over 10 minutes.

    • Causality: The highly hydrophobic nonyl chain requires a high organic mobile phase (>80% ACN) to overcome strong retention on the C18 stationary phase.

  • Ionization and HCD Fragmentation:

    • Action: Operate the Orbitrap in positive ESI mode. Isolate m/z 296.2 and apply stepped Higher-energy C-trap Dissociation (HCD) at Normalized Collision Energies (NCE) of 20, 35, and 50.

    • Causality: Stepped NCE creates a composite MS/MS spectrum that simultaneously captures the fragile precursor ion and the lower-mass terminal fragments (e.g., m/z 93) in a single acquisition cycle[5].

  • High-Resolution Data Validation:

    • Action: Verify the exact mass of the m/z 170.0964 product ion against the theoretical mass of protonated diphenylamine ( C12​H12​N+ ).

    • Causality: Mass accuracy within < 2 ppm provides unambiguous confirmation of the neutral loss of the C9​H18​ alkene, validating the alkylated nature of the precursor[4].

Workflow Visualization

The following diagram maps the logical relationship between the two orthogonal MS platforms, demonstrating how disparate ionization techniques converge to provide unified structural confirmation.

MS_CrossValidation cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Sample 2-Nonyl-N-phenylaniline Sample Preparation GC_Ion Electron Ionization (70 eV) Radical Cation [M]+• Sample->GC_Ion Volatilization LC_Ion Electrospray Ionization (+) Even-Electron [M+H]+ Sample->LC_Ion Solvation GC_Frag Homolytic Cleavage m/z 182 (Benzylic Loss) GC_Ion->GC_Frag Hard Fragmentation Validation Orthogonal Data Synthesis & Structural Confirmation GC_Frag->Validation Cross-Match LC_Frag Heterolytic Neutral Loss m/z 170 (Alkene Loss) LC_Ion->LC_Frag CID / HCD LC_Frag->Validation Cross-Match

Figure 1: Orthogonal MS cross-validation workflow for 2-nonyl-N-phenylaniline.

References

  • Benzenamine, 2-nonyl-N-phenyl- - Substance Details - SRS Source: US Environmental Protection Agency (EPA) URL:1

  • Fragmentation reactions of alkylphenylammonium ions Source: PubMed (John Wiley & Sons) URL:3

  • Organic compounds - MassBank (Diphenylamine MS/MS Data) Source: MassBank Europe URL:4

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines... Source: MDPI URL:2

  • 4-Nitrodiphenylamine | CID 13271 (LC-MS HCD Parameters) Source: PubChem - NIH URL:5

Sources

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